Aminopeptidase N (APN) Inhibitory Activity with Nanomolar Potency and Defined Selectivity Window
4-(Pyridine-3-carbonylamino)benzoic acid (CHEMBL3763918) exhibits potent inhibition of aminopeptidase N (APN/CD13) with an IC₅₀ of 70 nM in porcine kidney microsomes [1]. This activity is coupled with demonstrable target selectivity: in parallel assays against human histone deacetylases HDAC1 and HDAC2, the same compound shows an IC₅₀ > 100,000 nM, representing a >1,400-fold selectivity window for APN over HDAC1/2 [1].
| Evidence Dimension | Enzyme inhibitory potency and target selectivity |
|---|---|
| Target Compound Data | APN IC₅₀ = 70 nM; HDAC1/2 IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Same compound tested across two distinct enzyme targets (APN vs. HDAC1/2) |
| Quantified Difference | >1,400-fold selectivity (100,000 nM / 70 nM) |
| Conditions | APN: porcine kidney microsomes, 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min assay. HDAC1/2: human HeLa nuclear extract, 5 min preincubation, Boc-Lys(acetyl)-AMC substrate, 30 min assay. |
Why This Matters
Demonstrated >1,400-fold selectivity enables researchers to prioritize this compound for APN-targeted studies with reduced confounding off-target effects relative to non-selective APN inhibitors.
- [1] BindingDB. BDBM50144946 / CHEMBL3763918. Affinity data for APN (IC₅₀ = 70 nM) and HDAC1/HDAC2 (IC₅₀ > 100,000 nM). Curated by ChEMBL/Fudan University. View Source
